Eupalinolide K

Pulmonary Inflammation Acute Lung Injury PI3K/Akt Pathway

Procuring a validated STAT3 inhibitor with a defined covalent mechanism is critical for reproducible oncology research. Sourcing Eupalinolide K ensures experimental integrity where substitution with non-covalent SH2 domain inhibitors (e.g., Stattic) or other sesquiterpene lactones yields non-interchangeable results. - Unique Dual-Mechanism: Acts as a Michael Reaction Acceptor (MRA) that covalently modifies cysteine residues, combined with PI3K/Akt pathway modulation. - Anti-inflammatory & Anti-tumor Activity: Demonstrates PI3K phosphorylation reduction in A549 cells (100 μM) and moderate cytotoxicity in NB4/K562 leukemia models. - Complementary Immunology Tool: Inhibits both classical and alternative complement pathways for autoimmune and ischemia-reperfusion injury models. Supplied with rigorous analytical data (HPLC, NMR, MS) and available for immediate dispatch.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
Cat. No. B10818204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinolide K
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O
InChIInChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5-,12-7+,13-10+/t15-,16-,17+,18+/m0/s1
InChIKeyAPOGLVUGPAVNAP-OPNIFLOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eupalinolide K: Germacrane STAT3 Inhibitor


Eupalinolide K (CAS: 108657-10-9, MF: C20H26O6, MW: 362.42) is a germacrane-type sesquiterpene lactone originally isolated from the medicinal plant Eupatorium lindleyanum DC. [1] It is classified as a Michael reaction acceptor (MRA) and is recognized for its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3). [2] This compound is a member of the Eupalinolide family, a class of natural products under investigation for their potential in oncology and inflammation research.

Eupalinolide K Differentiation


Substituting Eupalinolide K with another sesquiterpene lactone or a small-molecule STAT3 inhibitor is not scientifically valid due to its distinct dual-mechanism profile. While many STAT3 inhibitors (e.g., Stattic, S3I-201) directly target the SH2 domain, Eupalinolide K acts as a Michael Reaction Acceptor (MRA) that covalently modifies specific cysteine residues in its target proteins. [1] This covalent mechanism, combined with its activity on complementary inflammatory pathways like PI3K, distinguishes it from other Eupalinolides (e.g., Eupalinolide J, which shows a more targeted effect on STAT3 luciferase activity) and entirely different chemotypes. Consequently, in assays sensitive to covalent modification kinetics or multi-pathway modulation, Eupalinolide K will produce unique, non-interchangeable results compared to its closest analogs or alternative STAT3 inhibitors.

Eupalinolide K Evidence


PI3K Signaling in Pulmonary Inflammation

Eupalinolide K demonstrates a specific ability to reduce PI3K phosphorylation in the context of LPS-induced inflammation, a key pathway in acute lung injury. At a concentration of 100 μM, Eupalinolide K significantly reduced the phosphorylation level of PI3K in LPS-stimulated A549 lung adenocarcinoma cells.

Pulmonary Inflammation Acute Lung Injury PI3K/Akt Pathway

Complement System Modulation

A patent application discloses that Eupalinolide K possesses a specific and previously unreported capability: the inhibition of the complement system's classical and alternative pathways. This activity is distinct from the primary anti-tumor or STAT3-inhibitory functions reported for other members of the Eupalinolide family, suggesting a unique polypharmacology. [1]

Complement Inhibition Immunology Autoimmune Disease

Cytotoxicity Against Leukemia Cell Lines

In a panel of germacrane-type sesquiterpene lactones isolated from the same source, Eupalinolide K showed a specific pattern of cytotoxicity. It demonstrated inhibitory activity against NB4 and K562 leukemia cell lines, though it was less potent than the most active analogs in the same study (compounds 2 and 5). This provides a baseline for its selective toxicity against specific hematological cancer cells. [1]

Leukemia Cytotoxicity Cancer Research

Eupalinolide K Applications


Pulmonary Inflammation and ALI Models

For researchers studying the PI3K/Akt signaling pathway in the context of LPS-induced pulmonary inflammation, Eupalinolide K serves as a validated chemical probe. Its demonstrated ability to reduce PI3K phosphorylation in A549 cells at 100 μM makes it a suitable tool for in vitro and ex vivo studies on ALI, where this pathway is critically involved.

SAR Studies of Sesquiterpene Lactones

Eupalinolide K is an essential component for SAR studies focused on the Eupalinolide family. Its moderate activity against NB4 and K562 leukemia cells, contrasted with the potent activity of structurally similar co-isolates [1], provides a clear functional baseline. Procuring Eupalinolide K alongside more potent analogs (like compounds 2 and 5 from the same study) enables the systematic investigation of structural determinants for cytotoxicity in hematological cancer models.

Complement System Drug Discovery

Given its unique and patented activity as an inhibitor of the complement system's classical and alternative pathways [2], Eupalinolide K is a specialized reagent for immunology research. It can be used to dissect complement-mediated mechanisms in disease models of autoimmunity, ischemia-reperfusion injury, or age-related macular degeneration, areas where few natural product-derived inhibitors are available.

Covalent STAT3 Inhibition in TNBC

As a validated Michael Reaction Acceptor (MRA) and STAT3 inhibitor [3], Eupalinolide K is a key tool compound for studying covalent inhibition of transcription factors in cancer. Its mechanism of action is particularly relevant for triple-negative breast cancer (TNBC) research, providing a natural product scaffold for the development of next-generation covalent STAT3 inhibitors with potentially improved selectivity and pharmacokinetic properties over traditional small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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